Cas no 82261-42-5 (4-(pyridin-3-yl)aniline)

4-(pyridin-3-yl)aniline structure
4-(pyridin-3-yl)aniline structure
Nombre del producto:4-(pyridin-3-yl)aniline
Número CAS:82261-42-5
MF:C11H10N2
Megavatios:170.210502147675
MDL:MFCD00956763
CID:820888
PubChem ID:459522

4-(pyridin-3-yl)aniline Propiedades químicas y físicas

Nombre e identificación

    • 4-Pyridin-3-ylaniline
    • 4-(3-Pyridyl)aniline
    • 4-(Pyridin-3-yl)aniline
    • 4-Pyridin-3-yl-phenylamine
    • 3-(p-Aminophenyl)pyridine
    • 3-(4-Aminophenyl)pyridine
    • 4-(3-Pyridyl)aminobenzene
    • 4-(Pyridin-3-yl)phenylamine
    • 4-(3-Pyridinyl)benzenamine (ACI)
    • Pyridine, 3-(p-aminophenyl)- (6CI)
    • DKFDPLVNPGJNDE-UHFFFAOYSA-N
    • DB-056591
    • CS-0206624
    • 3-(4-aminophenyl)-pyridine
    • AKOS007930877
    • PS-4111
    • 4-(pyridine-3-yl)aniline
    • 4-Pyridin-3-yl aniline
    • SCHEMBL225149
    • Z732776040
    • EN300-314386
    • BBL104062
    • 82261-42-5
    • STL557876
    • 4-Pyridin-3-ylphenylamine
    • MFCD00956763
    • DTXSID30332669
    • SY037892
    • F5608-0071
    • J-513840
    • CHEBI:195076
    • 3-(4'-aminophenyl)pyridine
    • SB38880
    • MFCD00956768
    • DB-263260
    • 4-(pyridin-3-yl)aniline
    • MDL: MFCD00956763
    • Renchi: 1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2
    • Clave inchi: DKFDPLVNPGJNDE-UHFFFAOYSA-N
    • Sonrisas: N1C=C(C2C=CC(N)=CC=2)C=CC=1

Atributos calculados

  • Calidad precisa: 170.08400
  • Masa isotópica única: 170.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 150
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 38.9A^2

Propiedades experimentales

  • Denso: 1.133
  • Punto de fusión: 116-117 ºC
  • Punto de ebullición: 333 ºC
  • Punto de inflamación: 182 ºC
  • índice de refracción: 1.625
  • PSA: 38.91000
  • Logp: 2.91200

4-(pyridin-3-yl)aniline Información de Seguridad

4-(pyridin-3-yl)aniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D970748-25g
4-Pyridin-3-yl-phenylamine
82261-42-5 95%
25g
$3355 2024-07-28
abcr
AB154443-500 mg
4-(3-Pyridyl)aniline
82261-42-5
500 mg
€228.10 2023-07-20
abcr
AB154443-1 g
4-(3-Pyridyl)aniline
82261-42-5
1 g
€301.20 2023-07-20
eNovation Chemicals LLC
D970748-100mg
4-Pyridin-3-yl-phenylamine
82261-42-5 95%
100mg
$180 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-261473A-1 g
4-(Pyridin-3-yl)aniline,
82261-42-5
1g
¥4,227.00 2023-07-11
Life Chemicals
F5608-0071-0.25g
4-Pyridin-3-ylaniline
82261-42-5 95%+
0.25g
$196.0 2023-09-06
Enamine
EN300-314386-0.1g
4-(pyridin-3-yl)aniline
82261-42-5 95.0%
0.1g
$52.0 2025-03-21
Enamine
EN300-314386-1.0g
4-(pyridin-3-yl)aniline
82261-42-5 95.0%
1.0g
$151.0 2025-03-21
Chemenu
CM173837-1g
4-(3-Pyridyl)aniline
82261-42-5 95%
1g
$172 2022-06-10
Life Chemicals
F5608-0071-5g
4-Pyridin-3-ylaniline
82261-42-5 95%+
5g
$654.0 2023-09-06

4-(pyridin-3-yl)aniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: 1,4-Dioxane ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Ammonia Solvents: 1,4-Dioxane ;  1 h, 110 °C
Referencia
A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions
Lundgren, Rylan J.; et al, Angewandte Chemie, 2010, 49(24), 4071-4074

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Diboronic acid Catalysts: Dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′:3′,1′′-terphenyl]-2-yl]phosphine ,  Dichlorobis[dicyclohexyl[2′,4,′6′-tris(1-methylethyl)[1,1′:3′,1′′-terphenyl]-2-y… Solvents: 1-Butanol ;  20 - 30 min, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  90 min, 80 °C
Referencia
One-Pot Palladium-Catalyzed Cross-Coupling Treble of Borylation, the Suzuki Reaction and Amination
Jong, Howard; et al, Advanced Synthesis & Catalysis, 2017, 359(4), 616-622

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide ,  (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Dimethylformamide ;  12 h, 80 °C
1.2 Reagents: Water
Referencia
Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction
Ma, Gaizhi; et al, Tetrahedron, 2013, 69(2), 902-909

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  18 h, rt → 100 °C
Referencia
Structure-based optimization of ML300-derived, noncovalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro)
Han, Sang Hoon; et al, Journal of Medicinal Chemistry, 2022, 65(4), 2880-2904

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide ,  (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Dimethylformamide ;  12 h, 80 °C
2.2 Reagents: Water
Referencia
Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction
Ma, Gaizhi; et al, Tetrahedron, 2013, 69(2), 902-909

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  10 - 16 h, 100 °C
Referencia
Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives
Ruddarraju, Radhakrishnam Raju; et al, MedChemComm, 2017, 8(1), 176-183

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2-Pyridyl and 3-pyridylzinc bromides: direct preparation and coupling reaction
Kim, Seung-Hoi; et al, Tetrahedron, 2010, 66(17), 3135-3146

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Referencia
Pyridyl-Substituted Thioaminyl Stable Free Radicals: Isolation, ESR Spectra, and Magnetic Characterization
Miura, Yozo; et al, Journal of Organic Chemistry, 1998, 63(23), 8295-8303

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Design, synthesis, and evaluation of potent Wnt signaling inhibitors featuring a fused 3-ring system
Xu, Zhixiang; et al, European Journal of Medicinal Chemistry, 2016, 108, 154-165

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Palladium chloride ,  4,4′-Bis(diphenylphosphinyl)-2,2′,6,6′-tetramethoxy-3,3′-bipyridine Solvents: 1-Butanol ;  5 min, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1-Butanol ;  20 h, 100 °C
Referencia
Efficient diphosphane-based catalyst for the palladium-catalyzed Suzuki cross-coupling reaction of 3-pyridylboronic acids
Fu, Xing-Li; et al, European Journal of Organic Chemistry, 2009, (13), 2051-2054

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis(1,5-cyclooctadiene)nickel ,  SL-J003-1 Solvents: Toluene ,  1,4-Dioxane ;  16 h, 110 °C
Referencia
Nickel-Catalyzed Monoarylation of Ammonia
Borzenko, Andrey; et al, Angewandte Chemie, 2015, 54(12), 3773-3777

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Design, synthesis, and evaluation of potent Wnt signaling inhibitors featuring a fused 3-ring system
Xu, Zhixiang; et al, European Journal of Medicinal Chemistry, 2016, 108, 154-165

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 h, 100 °C
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 100 °C
Referencia
Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments
Su, Ping; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3228-3236

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Dichlorobis[dicyclohexyl[2′,4,′6′-tris(1-methylethyl)[1,1′:3′,1′′-terphenyl]-2-y… Solvents: 1-Butanol ;  rt → 100 °C; 3 h, 100 °C
Referencia
One-Pot Palladium-Catalyzed Cross-Coupling Treble of Borylation, the Suzuki Reaction and Amination
Jong, Howard; et al, Advanced Synthesis & Catalysis, 2017, 359(4), 616-622

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2-Pyridyl and 3-pyridylzinc bromides: direct preparation and coupling reaction
Kim, Seung-Hoi; et al, Tetrahedron, 2010, 66(17), 3135-3146

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Palladate(2-), tetrakis[bis(1,1-dimethylethyl)phosphinito-κP]di-μ-chlorodi-, hyd… Solvents: Water ;  24 h, 135 - 140 °C; 135 °C → rt
1.2 Reagents: Water Solvents: Water ;  rt
Referencia
Palladium-phosphinous acid-catalyzed NaOH-promoted cross-coupling reactions of arylsiloxanes with aryl chlorides and bromides in water
Wolf, Christian; et al, Organic Letters, 2004, 6(7), 1147-1150

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Lithium chloride Solvents: Tetrahydrofuran ;  rt; 2 h, reflux
2.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2-Pyridyl and 3-pyridylzinc bromides: direct preparation and coupling reaction
Kim, Seung-Hoi; et al, Tetrahedron, 2010, 66(17), 3135-3146

4-(pyridin-3-yl)aniline Raw materials

4-(pyridin-3-yl)aniline Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82261-42-5)4-(pyridin-3-yl)aniline
A840289
Pureza:99%
Cantidad:5g
Precio ($):368.0